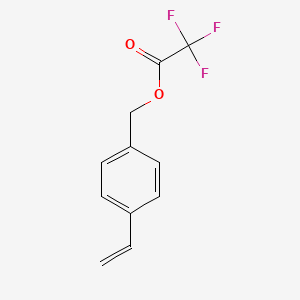

4-Vinylbenzyl trifluoroacetate

Descripción general

Descripción

4-Vinylbenzyl trifluoroacetate is a chemical compound belonging to the family of vinylbenzyl derivatives. It is characterized by the presence of a trifluoroacetate group attached to a vinylbenzyl moiety. This compound is widely used in various fields, including medical, environmental, and industrial research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Vinylbenzyl trifluoroacetate typically involves the esterification of 4-vinylbenzyl alcohol with trifluoroacetic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and drive the reaction to completion. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors ensures precise control over reaction parameters, leading to consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions: 4-Vinylbenzyl trifluoroacetate undergoes various chemical reactions, including:

Substitution Reactions: The vinyl group can participate in polymerization reactions, forming polymers with unique properties.

Hydrolysis: The trifluoroacetate group can be hydrolyzed under acidic or basic conditions to yield 4-vinylbenzyl alcohol and trifluoroacetic acid.

Common Reagents and Conditions:

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used in the polymerization of this compound.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.

Major Products:

Polymerization: Polymers with vinylbenzyl units.

Hydrolysis: 4-Vinylbenzyl alcohol and trifluoroacetic acid.

Aplicaciones Científicas De Investigación

Polymer Chemistry

VBTA is extensively used as a monomer in the synthesis of specialty polymers. Its vinyl group allows for radical polymerization, leading to the formation of polymers with tailored properties for specific applications.

- Polymerization Initiators: Common initiators include azobisisobutyronitrile (AIBN), which facilitates the polymerization process under controlled conditions.

- Applications: The resulting polymers find uses in coatings, adhesives, and biomedical devices due to their enhanced mechanical and thermal properties.

Biological Applications

In biological research, VBTA serves as a crucial building block for developing bioactive materials and drug delivery systems.

- Enzymatic Modification of RNA: A notable application involves the enzymatic transfer of the 4-vinylbenzyl group to the 5′-cap of eukaryotic mRNA. This modification enables efficient labeling of mRNA using bioorthogonal reactions such as inverse electron-demand Diels–Alder (IEDDA) and photoclick reactions . These methods allow for precise tracking and imaging of mRNA in cellular environments.

Medical Applications

VBTA is being investigated for its potential in creating antimicrobial coatings and materials that can enhance the biocompatibility of medical devices.

- Antimicrobial Properties: Studies have shown that polymers derived from VBTA exhibit significant antimicrobial activity, making them suitable for use in wound dressings and implants.

Case Studies

Mecanismo De Acción

The mechanism of action of 4-Vinylbenzyl trifluoroacetate is primarily related to its ability to undergo polymerization and hydrolysis. The vinyl group allows for the formation of polymers, while the trifluoroacetate group can be hydrolyzed to release trifluoroacetic acid, which can act as a catalyst or reactant in various chemical processes .

Comparación Con Compuestos Similares

4-Vinylbenzyl chloride: Similar structure but with a chloride group instead of trifluoroacetate.

4-Vinylbenzyl acetate: Similar structure but with an acetate group instead of trifluoroacetate.

Uniqueness: 4-Vinylbenzyl trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased reactivity and the ability to participate in specific reactions like hydrolysis and polymerization .

Actividad Biológica

4-Vinylbenzyl trifluoroacetate (CAS Number: 229956-99-4) is a vinylbenzyl derivative characterized by a trifluoroacetate group. This compound has garnered attention in various fields, particularly in biological and medicinal research, due to its unique chemical properties and potential applications in drug delivery systems, antimicrobial coatings, and bioactive materials. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and applications.

The biological activity of this compound is primarily attributed to its ability to undergo polymerization and hydrolysis .

- Polymerization : The vinyl group facilitates the formation of polymers with distinct properties, which can be utilized in various biomedical applications.

- Hydrolysis : The trifluoroacetate group can be hydrolyzed under acidic or basic conditions, yielding 4-vinylbenzyl alcohol and trifluoroacetic acid. The latter may act as a catalyst or reactant in several biochemical processes.

Chemical Reactions

| Reaction Type | Description | Products |

|---|---|---|

| Polymerization | Formation of polymers using initiators like AIBN | Polymers with vinylbenzyl units |

| Hydrolysis | Reaction under acidic/basic conditions | 4-Vinylbenzyl alcohol, trifluoroacetic acid |

Drug Delivery Systems

Research has demonstrated that polymers derived from this compound can effectively deliver small interfering RNA (siRNA) to target cells. For instance, poly(γ-(4-vinylbenzyl)-L-glutamate) (PVBLG) has shown promise in mediating siRNA delivery in HeLa cells, achieving significant luciferase knockdown while maintaining low cytotoxicity .

Antimicrobial Properties

The compound has been investigated for its potential in creating antimicrobial coatings. Studies indicate that materials synthesized from this compound exhibit antimicrobial activity, making them suitable for medical applications where infection control is critical.

Case Studies

- siRNA Delivery : A study involving PVBLG polymers demonstrated their ability to form complexes with siRNA that were resistant to nucleolytic degradation. This property was crucial for successful gene silencing in target cells .

- Antimicrobial Coatings : Research on coatings derived from this compound showed effective inhibition of bacterial growth, suggesting its utility in surgical environments.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with similar compounds:

| Compound | Functional Group | Key Properties |

|---|---|---|

| 4-Vinylbenzyl chloride | Chloride | Less reactive than trifluoroacetate |

| 4-Vinylbenzyl acetate | Acetate | Lower polymerization potential |

| 4-Vinylbenzoic acid | Carboxylic acid | Different reactivity profile |

The presence of the trifluoroacetate group enhances the reactivity and versatility of this compound compared to its analogs.

Propiedades

IUPAC Name |

(4-ethenylphenyl)methyl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O2/c1-2-8-3-5-9(6-4-8)7-16-10(15)11(12,13)14/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUWQGVPNPHEOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)COC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380764 | |

| Record name | 4-Vinylbenzyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229956-99-4 | |

| Record name | 4-Vinylbenzyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.